Olsalazine

Catalog No.
S538051
CAS No.
15722-48-2
M.F
C14H10N2O6
M. Wt
302.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Olsalazine

CAS Number

15722-48-2

Product Name

Olsalazine

IUPAC Name

5-[(3-carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid

Molecular Formula

C14H10N2O6

Molecular Weight

302.24 g/mol

InChI

InChI=1S/C14H10N2O6/c17-11-3-1-7(5-9(11)13(19)20)15-16-8-2-4-12(18)10(6-8)14(21)22/h1-6,17-18H,(H,19,20)(H,21,22)

InChI Key

QQBDLJCYGRGAKP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O

Solubility

Soluble in DMSO

Synonyms

azodisal sodium, azodisalicylate, CJ-91B, Dipentum, disodium 5,5'-azodisalicylate, disodium azodisalicylate, olsalazine, olsalazine sodium, olsalazine, disodium salt, Rasal, sodium diazosalicylate

Canonical SMILES

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O

Description

The exact mass of the compound Olsalazine is 302.0539 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Salicylates - Aminosalicylic Acids - Supplementary Records. It belongs to the ontological category of dicarboxylic acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.
  • Reducing inflammation: Olsalazine is believed to suppress the production of inflammatory mediators like prostaglandins and leukotrienes in the colon [].
  • Azo bond cleavage: Bacteria in the colon break down olsalazine, releasing two molecules of 5-aminosalicylic acid (5-ASA) which also has anti-inflammatory properties [].

There is ongoing research to understand the specific contributions of olsalazine itself versus the released 5-ASA to its therapeutic effects in IBD.

Olsalazine and Colorectal Cancer

Studies have shown a potential link between olsalazine use and a decreased risk of developing colorectal cancer in patients with ulcerative colitis []. The exact mechanism behind this is unclear, but researchers hypothesize it might be due to:

  • Anti-inflammatory properties: Chronic inflammation is a risk factor for colorectal cancer. Olsalazine's ability to reduce inflammation in the colon could play a role.
  • Direct effects on colon cells: Olsalazine might have some direct effects on colon cells, potentially inhibiting their transformation into cancerous cells [].

Olsalazine is an anti-inflammatory medication primarily used to treat ulcerative colitis, a chronic inflammatory bowel disease. It is a prodrug that is converted in the colon to its active form, mesalamine (5-aminosalicylic acid). Olsalazine is chemically known as disodium 3,3'-azobis(6-hydroxybenzoate) and has the empirical formula C₁₄H₈N₂Na₂O₆, with a molecular weight of 346.21 g/mol. The compound appears as a yellow crystalline powder that is soluble in water but practically insoluble in organic solvents like ethanol and chloroform .

As mentioned earlier, olsalazine acts as a prodrug for 5-ASA. Once delivered to the colon by the azoreductase enzymes of colonic bacteria, 5-ASA exerts its anti-inflammatory effects. The mechanism of action of 5-ASA is not fully understood, but it is believed to involve:

  • Inhibition of cyclooxygenase (COX) and lipoxygenase enzymes, leading to a decrease in prostaglandin and leukotriene production, which are inflammatory mediators [4].
  • Modulation of the immune system by suppressing the activity of pro-inflammatory immune cells [4].
  • Toxicity: Olsalazine is generally well-tolerated, but common side effects include abdominal pain, diarrhea, nausea, and headache [2, 3].
  • Contraindications: Olsalazine should not be used by individuals with hypersensitivity to salicylates (aspirin) or sulfasalazine [2].
  • Pregnancy and Lactation: Olsalazine is classified as pregnancy category C by the Australian Therapeutic Goods Administration (TGA) [1], indicating potential risks during pregnancy. It is recommended to consult with a healthcare professional before using olsalazine during pregnancy or breastfeeding.

Data Source:

OlsalazineColonic Bacteria2Mesalamine\text{Olsalazine}\xrightarrow{\text{Colonic Bacteria}}2\text{Mesalamine}

In addition to this primary reaction, olsalazine can be metabolized in the liver to form olsalazine-O-sulfate, although this pathway accounts for only about 0.1% of an oral dose .

Olsalazine exhibits anti-inflammatory properties by inhibiting the synthesis of prostaglandins through the blockade of cyclooxygenase and lipoxygenase pathways. This action reduces inflammation and alleviates symptoms associated with ulcerative colitis, such as abdominal pain and diarrhea . Clinical studies have shown that olsalazine can improve symptoms in approximately 60% to 80% of patients with mild to moderate ulcerative colitis .

The synthesis of olsalazine involves several steps:

  • Formation of Azobenzene Derivative: The initial step typically involves the coupling of salicylic acid derivatives.
  • Sodium Salification: The resulting compound is then converted into its sodium salt form, which enhances solubility and bioavailability.
  • Purification: The final product is purified through crystallization or chromatography techniques to ensure high purity levels suitable for pharmaceutical use .

Olsalazine is primarily used for:

  • Treatment of Ulcerative Colitis: It serves as an effective alternative for patients who cannot tolerate sulfasalazine.
  • Maintenance Therapy: It helps maintain remission in chronic cases of ulcerative colitis.
  • Potential Use in Crohn's Disease: Although primarily indicated for ulcerative colitis, olsalazine may also offer benefits for patients with Crohn's disease .

Olsalazine shares similarities with several other compounds used in the treatment of inflammatory bowel diseases. Below are some comparable compounds along with their unique features:

CompoundMechanism of ActionUnique Features
MesalamineDirectly inhibits leukotriene and prostaglandin synthesisActive form released from olsalazine; more direct action on inflammation
SulfasalazineCleaved into sulfapyridine and mesalamineContains a sulfapyridine moiety which can cause side effects not seen with olsalazine
BalsalazideConverted to mesalamine in the colonDesigned specifically to minimize systemic absorption
PentasaDelivers mesalamine throughout the gastrointestinal tractControlled-release formulation providing sustained release

Olsalazine's uniqueness lies in its specific prodrug mechanism that allows localized delivery of mesalamine while minimizing systemic exposure and side effects associated with other treatments like sulfasalazine .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

302.05388604 g/mol

Monoisotopic Mass

302.05388604 g/mol

Heavy Atom Count

22

LogP

2.3

Appearance

Solid powder

Melting Point

Sodium salt decomposes at 240 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ULS5I8J03O

Related CAS

6054-98-4 (di-hydrochloride salt)

Drug Indication

For the treatment of Inflammatory Bowel Disease and Ulcerative Colitis.

Livertox Summary

Mesalamine, also known as mesalazine and 5-aminosalicylate, is an orally available, antiinflammatory agent used for the treatment of ulcerative colitis to both induce and maintain remissions in disease. Mesalamine therapy has been associated with a low rate of serum enzyme elevations during therapy and with rare instances of clinically apparent acute liver injury.

Drug Classes

Gastrointestinal Agents

Pharmacology

Olsalazine is an anti-inflammatory drug used in the treatment of Inflammatory Bowel Disease and Ulcerative Colitis. Olsalazine reduces the bowel inflammation, diarrhea (stool frequency), rectal bleeding, and abdominal pain. Olsalazine is thought to work like balsalazide, delivering mesalazine or 5-aminosalicylic acid past the small intestine to the large intestine to act on the site of disease.
Olsalazine is a prodrug of mesalamine (5-Aminosalicylic acid; 5-ASA) with anti-inflammatory activity. Unabsorbed olsalazine passes through gastrointestinal tract and is cleaved by azoreductases, produced by microflora in colon, into 2 active molecules of 5-ASA. 5-ASA exerts its anti-inflammatory action locally by inhibiting cyclooxygenase and lipoxygenase activities, thereby reducing the production of prostaglandins and leukotrienes. In addition, mesalamine may act as a scavenger of reactive oxygen free radicals.

MeSH Pharmacological Classification

Gastrointestinal Agents

ATC Code

A - Alimentary tract and metabolism
A07 - Antidiarrheals, intestinal antiinflammatory/antiinfective agents
A07E - Intestinal antiinflammatory agents
A07EC - Aminosalicylic acid and similar agents
A07EC03 - Olsalazine

Mechanism of Action

Orally administered olsalazine is converted to mesalamine which is thought to be the therapeutically active agent in the treatment of ulcerative colitis. The mechanism of action of mesalamine (and sulfasalazine) is unknown, but appears to be topical rather than systemic. Mucosal production of arachidonic acid (AA) metabolites, both through the cyclooxygenase pathways, i.e., prostanoids, and through the lipoxygenase pathways, i.e., leukotrienes (LTs) and hydroxyelcosatetraenoic acids (HETEs) is increased in patients with chronic inflammatory bowel disease, and it is possible that mesalamine diminishes inflammation by blocking cyclooxygenase and inhibiting prostaglandin (PG) production in the colon.

Other CAS

15722-48-2

Wikipedia

Olsalazine

Biological Half Life

Olsalazine has an elimination half-life of 0.9 hours, however, olsalazine-S has a half-life of 7 days.

Use Classification

Pharmaceuticals

Dates

Modify: 2023-08-15
1: El-Kawy OA, Ibrahim IT, Farah K. Technetium-99 m labeling and evaluation of olsalazine: a novel agent for ulcerative colitis imaging. J Labelled Comp Radiopharm. 2015 Jun 30;58(8):336-41. doi: 10.1002/jlcr.3306. Epub 2015 Jun 1. PubMed PMID: 26031480.
2: Méndez-Lucio O, Tran J, Medina-Franco JL, Meurice N, Muller M. Toward drug repurposing in epigenetics: olsalazine as a hypomethylating compound active in a cellular context. ChemMedChem. 2014 Mar;9(3):560-5. doi: 10.1002/cmdc.201300555. Epub 2014 Jan 31. PubMed PMID: 24482360.
3: Levine DJ, Runčevski T, Kapelewski MT, Keitz BK, Oktawiec J, Reed DA, Mason JA, Jiang HZ, Colwell KA, Legendre CM, FitzGerald SA, Long JR. Olsalazine-Based Metal-Organic Frameworks as Biocompatible Platforms for H2 Adsorption and Drug Delivery. J Am Chem Soc. 2016 Aug 17;138(32):10143-50. doi: 10.1021/jacs.6b03523. Epub 2016 Aug 3. PubMed PMID: 27486905.
4: Rao Y, Zheng F. Thrombocytopenia associated with 5-aminosalicylate prodrug, olsalazine: is the devil still there? Int J Clin Pharm. 2013 Aug;35(4):529-31. doi: 10.1007/s11096-013-9778-8. Epub 2013 Apr 27. PubMed PMID: 23625279.
5: Singer MV, Schmausser H, Schönfeld G. Efficacy and tolerability of olsalazine (dipentum) in the treatment of patients with ulcerative colitis--results of a field study. Hepatogastroenterology. 2006 May-Jun;53(69):317-21. PubMed PMID: 16795963.
6: Banda J, Lakshmanan R, Katepalli RB, Reddy Venati UK, Koppula R, Shiva Prasad VVS. Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC-MS/MS: Application to a pharmacokinetic study. J Chromatogr B Analyt Technol Biomed Life Sci. 2016 Jan 1;1008:1-10. doi: 10.1016/j.jchromb.2015.11.001. Epub 2015 Nov 4. PubMed PMID: 26606108.
7: Kruis W, Brandes JW, Schreiber S, Theuer D, Krakamp B, Schütz E, Otto P, Lorenz-Mayer H, Ewe K, Judmaier G. Olsalazine versus mesalazine in the treatment of mild to moderate ulcerative colitis. Aliment Pharmacol Ther. 1998 Aug;12(8):707-15. PubMed PMID: 9726382.
8: Martenson JA Jr, Hyland G, Moertel CG, Mailliard JA, O'Fallon JR, Collins RT, Morton RF, Tewfik HH, Moore RL, Frank AR, Urias RE, Deming RL. Olsalazine is contraindicated during pelvic radiation therapy: results of a double-blind, randomized clinical trial. Int J Radiat Oncol Biol Phys. 1996 May 1;35(2):299-303. PubMed PMID: 8635937.
9: Courtney MG, Nunes DP, Bergin CF, O'Driscoll M, Trimble V, Keeling PW, Weir DG. Randomised comparison of olsalazine and mesalazine in prevention of relapses in ulcerative colitis. Lancet. 1992 May 23;339(8804):1279-81. PubMed PMID: 1349676.
10: Miller LG, Hopkinson JM, Motil KJ, Corboy JE, Andersson S. Disposition of olsalazine and metabolites in breast milk. J Clin Pharmacol. 1993 Aug;33(8):703-6. PubMed PMID: 8408729.
11: Kruis W, Judmaier G, Kayasseh L, Stolte M, Theuer D, Scheurlen C, Hentschel E, Kratochvil P. Double-blind dose-finding study of olsalazine versus sulphasalazine as maintenance therapy for ulcerative colitis. Eur J Gastroenterol Hepatol. 1995 May;7(5):391-6. PubMed PMID: 7614099.
12: Zinberg J, Molinas S, Das KM. Double-blind placebo-controlled study of olsalazine in the treatment of ulcerative colitis. Am J Gastroenterol. 1990 May;85(5):562-6. PubMed PMID: 2337059.
13: Ferry GD, Kirschner BS, Grand RJ, Issenman RM, Griffiths AM, Vanderhoof JA, Fiedorek SC, Winter HS, Hassall EG, Watkins JB, et al. Olsalazine versus sulfasalazine in mild to moderate childhood ulcerative colitis: results of the Pediatric Gastroenterology Collaborative Research Group Clinical Trial. J Pediatr Gastroenterol Nutr. 1993 Jul;17(1):32-8. PubMed PMID: 8102399.
14: Nilsson A, Danielsson A, Löfberg R, Benno P, Bergman L, Fausa O, Florholmen J, Karvonen AL, Kildebo S, Kollberg B, et al. Olsalazine versus sulphasalazine for relapse prevention in ulcerative colitis: a multicenter study. Am J Gastroenterol. 1995 Mar;90(3):381-7. PubMed PMID: 7872274.
15: Segars LW, Gales BJ. Mesalamine and olsalazine: 5-aminosalicylic acid agents for the treatment of inflammatory bowel disease. Clin Pharm. 1992 Jun;11(6):514-28. Review. PubMed PMID: 1600685.
16: Vertzoni M, Carlsson A, Abrahamsson B, Goumas K, Reppas C. Degradation kinetics of metronidazole and olsalazine by bacteria in ascending colon and in feces of healthy adults. Int J Pharm. 2011 Jul 15;413(1-2):81-6. doi: 10.1016/j.ijpharm.2011.04.028. Epub 2011 Apr 22. PubMed PMID: 21540091.
17: Scheurlen C, Wedel S, Kruis W, Zwiebel FM, Allgayer H, Scholz R. Olsalazine-related diarrhoea: does rat intestine adapt in vivo? Scand J Gastroenterol. 1992 Apr;27(4):311-6. PubMed PMID: 1589709.
18: Wright JP, O'Keefe EA, Cuming L, Jaskiewicz K. Olsalazine in maintenance of clinical remission in patients with ulcerative colitis. Dig Dis Sci. 1993 Oct;38(10):1837-42. PubMed PMID: 8404404.
19: Meyers S, Sachar DB, Present DH, Janowitz HD. Olsalazine sodium in the treatment of ulcerative colitis among patients intolerant of sulfasalazine. A prospective, randomized, placebo-controlled, double-blind, dose-ranging clinical trial. Gastroenterology. 1987 Dec;93(6):1255-62. PubMed PMID: 2890550.
20: Wadworth AN, Fitton A. Olsalazine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in inflammatory bowel disease. Drugs. 1991 Apr;41(4):647-64. Review. PubMed PMID: 1711964.

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